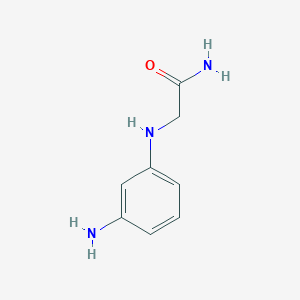

2-((3-Aminophenyl)amino)acetamide

Description

Contextualization within Amine and Amide Chemistry

To comprehend the chemical identity of 2-((3-Aminophenyl)amino)acetamide, it is essential to first understand the fundamental nature of its constituent functional groups: amines and amides. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derivatives of ammonia (B1221849), wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. The compound possesses two distinct amine groups: a primary aromatic amine (-NH2) attached to the phenyl ring and a secondary amine (-NH-) linking the aminophenyl moiety to the acetamide (B32628) core.

Amides are functional groups characterized by a carbonyl group (C=O) linked to a nitrogen atom. The acetamide portion of the molecule, specifically a primary amide (-CONH2), imparts a different set of chemical properties compared to the amine groups. The delocalization of the nitrogen's lone pair of electrons onto the carbonyl group makes the amide nitrogen significantly less basic than the amine nitrogens. This electronic interplay between the carbonyl and the nitrogen atom also results in a planar amide bond, which is a crucial feature in the conformation of many biologically active molecules.

The structure of 2-((3-Aminophenyl)amino)acetamide, therefore, presents a molecule with multiple reactive sites, capable of undergoing a variety of chemical transformations characteristic of primary and secondary amines, as well as primary amides.

Significance of the 2-((3-Aminophenyl)amino)acetamide Structural Motif in Organic Synthesis and Medicinal Chemistry

The aminophenyl acetamide scaffold is a recurring motif in the design of new organic molecules, serving as a versatile building block for more complex structures. In organic synthesis, the presence of multiple nucleophilic sites allows for selective functionalization, enabling the construction of diverse molecular architectures. For instance, the primary aromatic amine can be readily diazotized and converted into a wide array of other functional groups, while the secondary amine and the amide can participate in various coupling reactions.

In the realm of medicinal chemistry, derivatives of aminophenyl acetamide have demonstrated a broad spectrum of biological activities. Research into similar structures has revealed their potential as therapeutic agents. For example, a novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and investigated as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, suggesting potential applications as anticoagulants. ijper.org The general synthetic approach for these derivatives often involves the Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides. ijper.org

Furthermore, the aminophenyl moiety is a key component in a class of bioactive molecules, N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, which have been optimized as novel scaffolds active against both sensitive and resistant cancer cell lines. nih.govresearchgate.net These findings underscore the importance of the aminophenyl acetamide core in the development of new anticancer agents. The structural features of these compounds allow for critical interactions with biological targets. nih.gov

A closely related compound, 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide, has been explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects, and has shown cytotoxic effects against various cancer cell lines. This highlights the therapeutic potential inherent in this structural class.

| Property | Details | Significance |

| Chemical Structure | Features a dimethylacetamide backbone with an amino group on a phenyl ring. | The amino group enhances interaction with cellular targets. |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. | Potential for development as an anticancer agent. |

| Pharmacokinetics | Demonstrates good oral bioavailability and brain penetration. | Suitable candidate for therapies targeting the central nervous system. |

Overview of Current Research Trajectories for Aminophenyl Acetamide Scaffolds

Current research involving aminophenyl acetamide scaffolds is largely driven by the pursuit of new therapeutic agents. The primary trajectory involves the synthesis of libraries of derivatives and their subsequent screening for a range of biological activities. Key areas of investigation include:

Anticancer Drug Discovery: A significant portion of research is dedicated to the development of aminophenyl acetamide derivatives as potent and selective anticancer agents. Studies have shown that modifications to this scaffold can lead to compounds that induce cell death in cancer cells through mechanisms such as apoptosis and autophagy. nih.govresearchgate.net

Anticoagulant Development: The structural motif is being explored for the design of novel anticoagulants that target specific factors in the coagulation cascade, such as Factor VIIa. ijper.org

Antioxidant and Anti-inflammatory Agents: The antioxidant properties of acetamide derivatives are also an area of active investigation. Some derivatives have shown the ability to scavenge free radicals and inhibit the production of inflammatory mediators.

Development of Synthetic Methodologies: Researchers are also focused on developing efficient and versatile synthetic routes to access a wide range of aminophenyl acetamide derivatives. This includes the optimization of existing reactions and the exploration of new catalytic systems. A general method for preparing aminoacetamide derivatives involves the reaction of a secondary amine with a 2-haloacetamide. google.com This reaction is typically exothermic, and controlling the temperature is crucial to prevent side reactions. google.com

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(3-aminoanilino)acetamide |

InChI |

InChI=1S/C8H11N3O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |

InChI Key |

HEUMDEYUDPUZCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(=O)N)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 3 Aminophenyl Amino Acetamide

Aminophenyl and Acetamide (B32628) Functional Group Reactivity

The structure of 2-((3-aminophenyl)amino)acetamide incorporates a nucleophilic aromatic system and a reactive acetamide moiety.

The aminophenyl group confers dual reactivity. The primary amino group (-NH₂) attached to the benzene (B151609) ring behaves as a weak base and a potent nucleophile. wikipedia.org Its basicity is lower than that of aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. wikipedia.org This delocalization, however, makes the aromatic ring electron-rich and thus highly activated towards electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu The amino group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. msu.edu The amine itself can undergo reactions such as acylation and diazotization when treated with nitrous acid. wikipedia.orgnoaa.gov

The acetamide functional group (-CONH₂) contains a carbonyl group and a nitrogen atom. The lone pair on the amide nitrogen is significantly less basic and nucleophilic than an amine nitrogen because of resonance with the adjacent carbonyl group, which delocalizes the electrons. fiveable.mepatsnap.com The primary reactions of amides like acetamide include hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine (or their respective salts). patsnap.comlibretexts.org For instance, heating acetamide with a dilute acid produces acetic acid and an ammonium (B1175870) salt, while heating with a base like sodium hydroxide (B78521) yields ammonia (B1221849) and the acetate (B1210297) salt. libretexts.org The carbonyl carbon of the amide is an electrophilic center, susceptible to attack by nucleophiles. patsnap.com

The following table summarizes the characteristic reactions of the functional groups present in 2-((3-aminophenyl)amino)acetamide.

| Functional Group | Type of Reaction | Expected Outcome |

| Primary Aromatic Amine | Basicity | Forms salts with strong acids. wikipedia.orgnoaa.gov |

| Nucleophilic Attack | Reacts with electrophiles (e.g., acylation, alkylation). libretexts.org | |

| Electrophilic Aromatic Substitution | Directs incoming electrophiles to ortho and para positions. msu.edu | |

| Diazotization | Forms a diazonium salt with nitrous acid at low temperatures. wikipedia.orgnoaa.gov | |

| Secondary Amine Linkage | Basicity / Nucleophilicity | Acts as a strong base and nucleophile, readily undergoing acylation and alkylation. libretexts.orgvaia.com |

| Primary Amide | Hydrolysis | Cleaves to form an amine and a carboxylic acid under acidic or basic conditions. patsnap.comlibretexts.org |

| Reduction | Can be reduced to an amine. fiveable.me |

Role of the Amine Linkage in Chemical Transformations, including Acylation and Amidation

The secondary amine linkage (-NH-) in 2-((3-aminophenyl)amino)acetamide is a critical site for chemical transformations due to its nucleophilic character. Amines are nucleophiles because the lone pair of electrons on the nitrogen atom can attack electrophilic centers. vaia.com

Acylation is a key reaction for amines. In the context of 2-((3-aminophenyl)amino)acetamide, there are three nitrogen atoms that could potentially be acylated: the primary aromatic amine, the secondary amine linker, and the primary amide. However, their reactivity differs significantly. The amide nitrogen is generally non-reactive towards acylation due to its decreased nucleophilicity. libretexts.org The reaction will therefore be a competition between the primary aromatic amine and the secondary amine linker. Typically, secondary amines are more nucleophilic and reactive than primary amines. Therefore, the secondary amine linkage is expected to be the primary site of acylation when reacting with reagents like acyl chlorides or acid anhydrides. libretexts.org Selective acylation of the primary aromatic amine would likely require protecting the more reactive secondary amine.

Amidation refers to the formation of an amide bond. When 2-((3-aminophenyl)amino)acetamide participates in a reaction where it acts as the amine component, an amidation reaction occurs. For example, its reaction with a carboxylic acid derivative (like an acyl chloride) results in the formation of a new amide bond through nucleophilic acyl substitution. libretexts.org As discussed under acylation, the secondary amine linkage is the most probable site for this transformation. Transamidation, the exchange of an amine group in an amide with another amine, is also a possibility under specific catalytic conditions, though it generally requires harsh conditions or specialized catalysts. mdpi.com

Reaction Mechanisms of 2-((3-Aminophenyl)amino)acetamide in Nucleophilic and Electrophilic Processes

The molecule can participate in reactions both as a nucleophile and as a substrate for electrophilic attack.

Nucleophilic Processes: The molecule possesses multiple nucleophilic centers, primarily the nitrogen atoms. Their lone-pair electrons can initiate attacks on electrophiles. numberanalytics.comyoutube.com

Secondary Amine Linkage: This is the most nucleophilic site. It can participate in SN2 reactions with alkyl halides, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.orgvaia.com It will also readily attack the carbonyl carbon of acyl halides or anhydrides in nucleophilic acyl substitution reactions.

Primary Aromatic Amine: The nitrogen of the 3-amino group is also nucleophilic, though its reactivity is tempered by electron delocalization into the benzene ring. wikipedia.org It can be alkylated or acylated, often requiring more forcing conditions than the secondary amine.

Amide Nitrogen: The amide nitrogen is the least nucleophilic and generally does not participate in nucleophilic reactions. libretexts.org

Electrophilic Processes: The molecule contains electrophilic centers and is also susceptible to electrophilic attack on its aromatic ring.

Electrophilic Aromatic Substitution: The benzene ring is highly activated towards electrophilic substitution due to the presence of two electron-donating amino groups (-NH₂ and -NHR). msu.edu Both groups are ortho-, para-directors. Since they are in a meta position relative to each other, their directing effects are cooperative, strongly activating positions 2, 4, and 6 for electrophilic attack (e.g., halogenation, nitration, sulfonation). For example, reaction with bromine water would likely lead to rapid di- or tri-bromination of the ring. wikipedia.org Under strongly acidic conditions, the amino groups become protonated to form ammonium ions (-NH₃⁺), which are deactivating and meta-directing substituents, thus shutting down this reaction pathway. msu.edu

Nucleophilic Attack on the Carbonyl Carbon: The carbonyl carbon of the acetamide group is an electrophilic center. It is susceptible to attack by nucleophiles. The most common reaction of this type is hydrolysis, where a water molecule (under acidic catalysis) or a hydroxide ion (under basic conditions) attacks the carbonyl carbon, leading to the cleavage of the amide bond. patsnap.com

Structural Modifications and their Influence on Reaction Pathways

Modifying the structure of 2-((3-aminophenyl)amino)acetamide can significantly alter its reactivity and direct the course of chemical reactions.

Protecting Groups: Due to the presence of multiple reactive amine sites, selective functionalization often requires the use of protecting groups. For instance, to perform a reaction specifically at the secondary amine, the primary aromatic amine could first be protected. A common strategy is acetylation, converting the amine to an amide (acetanilide derivative). This temporarily reduces the nucleophilicity of the primary amine and its activating effect on the ring, allowing for more controlled reactions elsewhere in the molecule. msu.edu The protecting group can later be removed by hydrolysis. msu.edu

Substituents on the Aromatic Ring: Introducing substituents onto the aminophenyl ring would have predictable effects based on their electronic properties.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the primary aromatic amine. noaa.gov

Electron-Donating Groups (EDGs) like alkyl or alkoxy groups would further activate the ring towards electrophilic attack and slightly increase the basicity of the aromatic amine.

Modification of the Acetamide Moiety: Changes to the side chain could also influence reactivity. For example, replacing the methyl group of the acetamide with a more electron-withdrawing group like a trifluoromethyl group would make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.

The following table outlines how specific structural modifications could influence the molecule's reaction pathways.

| Modification | Influence on Reactivity |

| Acetylation of the primary aromatic amine | Decreases its nucleophilicity and ring-activating effect, allowing selective reaction at the secondary amine. msu.edu |

| Introduction of a nitro group on the ring | Deactivates the ring to electrophilic attack and reduces the basicity of the aromatic amine. noaa.gov |

| Alkylation of the secondary amine | Forms a tertiary amine, changing its steric profile and basicity; prevents further acylation at that site. libretexts.org |

| Hydrolysis of the amide | Converts the acetamide to a carboxylic acid and a primary amine, introducing new functional group reactivity. libretexts.org |

Structural Modification and Design of 2 3 Aminophenyl Amino Acetamide Derivatives

Design Principles for Modulating Bioactivity and Reactivity of 2-((3-Aminophenyl)amino)acetamide Scaffolds

The design of novel derivatives of 2-((3-aminophenyl)amino)acetamide is guided by established medicinal chemistry principles to modulate their biological activity and reactivity. A primary strategy involves the application of pharmacophore modeling, a computational method that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This approach allows for the rational design of new compounds with potentially enhanced potency and selectivity. For instance, in the development of histone deacetylase (HDAC) inhibitors based on aminophenyl benzamide (B126) derivatives, a five-point pharmacophore model was created, highlighting the importance of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor for activity. nih.gov

Key design principles for modifying the 2-((3-aminophenyl)amino)acetamide scaffold include:

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and reactivity. For example, the inclusion of hydrophobic substituents has been suggested to enhance HDAC inhibitory activity. nih.gov

Modification of the Acetamide (B32628) Group: The acetamide functional group is a versatile site for modification. archivepp.com It can be altered to fine-tune pharmacokinetic properties or to create prodrugs that release the active compound in vivo. archivepp.com For instance, replacing the acetamide group with an alkylurea moiety has been explored to improve the anticancer effects of certain compounds. sigmaaldrich.cn

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as thiazole, can lead to the discovery of novel scaffolds with unique biological activities. nih.govresearchgate.net This strategy was successfully employed in the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives with potent anticancer properties. nih.govresearchgate.net

Isosteric Replacement: The principle of isosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, can be used to optimize a lead compound. This can lead to improved potency, reduced side effects, or better pharmacokinetic profiles.

These design principles are often employed in an iterative process, where newly synthesized compounds are biologically evaluated, and the results are used to refine the pharmacophore model and guide the design of the next generation of derivatives. nih.gov

Synthesis and Characterization of Novel 2-((3-Aminophenyl)amino)acetamide Analogues and Derivatives

The synthesis of novel 2-((3-aminophenyl)amino)acetamide analogues and derivatives is a crucial step in the exploration of their therapeutic potential. Various synthetic strategies have been developed to create a diverse library of these compounds for biological evaluation.

A common synthetic route involves the N-acylation of an appropriate aminophenyl derivative with a substituted acetyl chloride. nih.gov For example, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives were synthesized using the Schotten-Baumann reaction. ijper.org This three-step process begins with the reaction of a primary aromatic amine with chloroacetic acid, followed by treatment with thionyl chloride to form the acid chloride, which is then reacted with another primary aromatic amine to yield the final product. ijper.org

In another approach, researchers have synthesized N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. nih.govresearchgate.net The synthesis of the core phenyl-thiazole structure was achieved through a Hantzsch aminothiazole synthesis. researchgate.net This involved the α-bromination of meta-nitroacetophenone, followed by reaction with acetylthiourea. researchgate.net Subsequent reduction of the nitro group yielded the key aniline (B41778) intermediate, which could then be acylated with various acid chlorides. researchgate.net

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. A combination of analytical techniques is typically employed:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the amide C=O and N-H stretches. nih.govnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition. researchgate.net

Single-Crystal X-ray Diffraction: For crystalline compounds, this powerful technique can determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive structural proof. researchgate.netmdpi.com

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared to the calculated values for the proposed structure. nih.govmdpi.com

The table below provides examples of synthesized 2-((3-aminophenyl)amino)acetamide derivatives and the characterization techniques used.

| Compound Name | Synthetic Method | Characterization Techniques |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Schotten-Baumann reaction | Physicochemical, spectroscopic, and elemental analysis ijper.org |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives | Hantzsch aminothiazole synthesis | NMR, Mass Spectrometry nih.govresearchgate.net |

| 2-(alkylamino)acetamides | Reaction of bromoacetamide with various amines | ¹H NMR, ¹³C NMR, NOESY, IR, Mass Spectrometry, X-ray diffraction researchgate.net |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N-acylation of 2-aminothiophene-3-carbonitrile | Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, X-ray diffraction nih.gov |

Structure-Activity Relationship (SAR) Studies on 2-((3-Aminophenyl)amino)acetamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 2-((3-aminophenyl)amino)acetamide scaffold, SAR studies aim to identify the key structural features responsible for its therapeutic effects and to guide the design of more potent and selective derivatives.

A crucial aspect of SAR is understanding the impact of substituents on the aromatic ring. In a study of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a 3D-QSAR (Quantitative Structure-Activity Relationship) model revealed that hydrophobic character is critical for inhibitory activity. nih.gov The model suggested that incorporating hydrophobic substituents would likely enhance HDAC inhibition. nih.gov Conversely, the presence of electron-withdrawing groups was found to have a negative impact on potency, while hydrogen bond donating groups contributed positively. nih.gov

In the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as anticancer agents, SAR studies were instrumental. nih.govresearchgate.net By systematically modifying the aniline nitrogen atom with various linear, cyclic, or heteroaromatic groups linked by an amide or sulfonamide function, researchers were able to establish clear SAR trends. researchgate.net This led to the discovery of a lead compound with high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov

Similarly, SAR studies on a series of 4H-chromene derivatives, which can be considered structurally related to the broader class of aminophenyl-containing compounds, demonstrated that the potency is highly sensitive to the functional groups at specific positions. nih.gov For example, shifting an ethoxy substitution from the 4- to the 2-position on a phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov

The general findings from SAR studies on these and related scaffolds can be summarized as follows:

| Structural Feature | Impact on Activity | Example |

| Hydrophobic Substituents | Generally enhances activity | Increased HDAC inhibition with hydrophobic groups on the phenyl ring. nih.gov |

| Electron-Withdrawing Groups | Generally decreases activity | Negative influence on HDAC inhibitory potency. nih.gov |

| Hydrogen Bond Donors | Generally enhances activity | Positive contribution to HDAC inhibition. nih.gov |

| Substituent Position | Can dramatically alter activity | Shifting an ethoxy group on a phenyl ring from the 4- to the 2-position improved anticancer activity. nih.gov |

| Modifications to the Amide Linker | Can modulate activity and properties | Replacement of the amide with other functional groups can fine-tune biological effects. researchgate.net |

These SAR insights are invaluable for the rational design of new 2-((3-aminophenyl)amino)acetamide derivatives with improved therapeutic profiles.

Isomeric Considerations and Their Impact on Molecular Properties and Interactions

Isomerism plays a critical role in the biological activity of drug molecules, as different isomers can exhibit distinct pharmacological and toxicological profiles. For 2-((3-aminophenyl)amino)acetamide and its derivatives, understanding the implications of isomerism is essential for developing safe and effective therapeutic agents.

Furthermore, derivatives of the 2-((3-aminophenyl)amino)acetamide scaffold can possess various forms of isomerism, including:

Constitutional Isomerism: As seen with the ortho-, meta-, and para-isomers of aminoacetanilide, the connectivity of atoms differs. wikipedia.org

Conformational Isomerism: Molecules can exist in different spatial arrangements due to rotation around single bonds. Certain conformations may be thermodynamically favored and essential for biological activity. For example, studies on 2-(alkylamino)acetamides have shown that specific conformations, where an intramolecular interaction occurs, can favor cyclization to form morpholin-2-ones. researchgate.net

Stereoisomerism: If a derivative contains a chiral center, it can exist as enantiomers or diastereomers. These stereoisomers can have vastly different biological activities. For instance, the synthesis and study of chiral 2-(alkylamino)acetamides derived from pseudoephedrine and ephedrine (B3423809) highlight the importance of stereochemistry. researchgate.net

The properties of various isomers of a given molecular formula can be documented and analyzed, though for many complex molecules, this information may not be readily available in the existing literature. nih.govresearchgate.netchemrxiv.org The table below illustrates the concept of isomerism with the basic C₂H₅NO formula.

| Isomer Name | Key Structural Feature | Relative Stability |

| Acetamide | Amide functional group | Most stable isomer nih.govchemrxiv.org |

| (E,Z)-Ethanimidic acid | Imidic acid tautomer | Less stable than acetamide, can interconvert via a 1,3-[H]-transfer nih.gov |

| 1,2-Oxazetidine | Four-membered heterocyclic ring | Higher energy isomer nih.govchemrxiv.org |

| N-methyl formamide | Isomeric amide | One of the most stable isomers researchgate.net |

The specific isomeric form of a 2-((3-aminophenyl)amino)acetamide derivative can profoundly impact its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its efficacy. Therefore, careful consideration and characterization of isomers are crucial in the drug design and development process.

Computational and Theoretical Studies on 2 3 Aminophenyl Amino Acetamide

Quantum Chemical Calculations including Density Functional Theory (DFT) and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 2-((3-Aminophenyl)amino)acetamide. DFT studies have been performed on various acetamide (B32628) derivatives to determine their optimized molecular geometry, vibrational frequencies, and electronic properties. cyberleninka.runih.govresearchgate.netxisdxjxsu.asia

Density Functional Theory (DFT) DFT calculations are used to investigate the molecular structure, including bond lengths and angles, to find the most stable conformation of the molecule. xisdxjxsu.asianih.gov For similar acetamide derivatives, DFT methods like B3LYP with basis sets such as 6-31G** and 6-311++G(d,p) have been employed to achieve accurate geometrical parameters. researchgate.netnih.govnih.gov These calculations help in understanding the spatial arrangement of the aminophenyl and acetamide groups, which is crucial for its interaction with other molecules. The molecular electrostatic potential (MEP) map, derived from DFT, identifies the electrophilic and nucleophilic sites, predicting regions of chemical reactivity. xisdxjxsu.asianih.gov For related compounds, the negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and potential biological activity, as it indicates that the molecule can be easily excited. nih.gov For various acetamide derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. cyberleninka.runih.govresearchgate.net For instance, in one study on an acetamide derivative, the HOMO was found to be concentrated on the phenyl rings, while the LUMO was distributed elsewhere, and the small energy gap indicated high chemical reactivity. nih.govresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations for Acetamide Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Determines how the molecule interacts with biological targets. |

| MEP Map | Visualizes the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attacks. xisdxjxsu.asianih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons (ionization potential). researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons (electron affinity). researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. researchgate.netnih.gov |

Molecular Docking and Binding Affinity Prediction for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. biointerfaceresearch.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. biointerfaceresearch.comnih.gov

Studies on derivatives of 2-((3-aminophenyl)amino)acetamide have utilized molecular docking to explore their potential as inhibitors for various biological targets. For example, docking studies on similar 2-(2-aryl amino) phenyl acetamide derivatives were conducted against the cyclooxygenase-2 (COX-II) enzyme, a key target in inflammation. cyberleninka.ruresearchgate.net The results identified several derivatives with high binding scores, indicating a strong potential for inhibition. cyberleninka.ruresearchgate.net The validity of these docking studies is often confirmed by a low root-mean-square deviation (RMSD) value (typically less than 2 Å) between the docked pose and the crystallographic ligand pose. cyberleninka.ru

In another study, acetamide derivatives were docked against alanine (B10760859) dehydrogenase to explore their potential as anti-tuberculosis agents. biointerfaceresearch.com The binding affinity for each compound was calculated, and the interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, were analyzed. biointerfaceresearch.com Similarly, docking studies of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been performed to evaluate their anticancer potential. researchgate.netnih.gov

Table 2: Examples of Biological Targets for Acetamide Derivatives in Docking Studies

| Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-II) | Anti-inflammatory | cyberleninka.ruresearchgate.net |

| Alanine Dehydrogenase | Anti-tuberculosis | biointerfaceresearch.com |

| Histone Deacetylase (HDAC) | Anticancer | nih.gov |

| MDM2 protein | Anticancer | mdpi.com |

The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction. A more negative binding energy indicates a stronger and more stable interaction between the ligand and the target. tandfonline.com These predictions of binding modes and affinities are crucial for the rational design of more potent and selective drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-((3-Aminophenyl)amino)acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable tools in drug design for predicting the activity of novel compounds and optimizing lead structures. mdpi.comnih.gov

For derivatives of aminophenyl acetamide, QSAR studies have been conducted to understand the structural requirements for their biological activities. For instance, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity. nih.gov The developed QSAR model showed excellent correlation (r² = 0.99) and predictive power (q² = 0.85), providing guidelines for designing more potent HDAC inhibitors. nih.gov

The process of developing a QSAR model involves several steps:

Data Set Selection : A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation : Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model correlating the descriptors with the activity. mdpi.comsciopen.com

Model Validation : The model's statistical significance and predictive ability are rigorously validated using internal and external validation techniques. mdpi.comnih.gov

A QSAR study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been instrumental in understanding the structure-activity relationships that govern their anticancer activity against various cell lines. researchgate.netnih.gov Such studies help in identifying which parts of the molecule can be modified to enhance activity. researchgate.net

Table 3: Key Statistical Parameters in QSAR Models

| Parameter | Symbol | Description | Ideal Value |

|---|---|---|---|

| Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | Close to 1 |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model (robustness). | Close to 1 |

| Predictive Correlation Coefficient | Pred_r² | Measures the external predictive ability of the model on a test set. | Close to 1 |

| Standard Error | SE | Represents the standard deviation of the residuals. | Low |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2-((3-Aminophenyl)amino)acetamide is essential to understand the different spatial arrangements of the molecule, which can influence its biological activity. The flexibility of the molecule, particularly around the single bonds, allows it to adopt various conformations. Computational methods can predict the most stable (lowest energy) conformation.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. tandfonline.com These simulations can model how 2-((3-Aminophenyl)amino)acetamide and its derivatives behave in a biological environment, such as in water or near a protein. MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking. tandfonline.com For example, after docking acetamide derivatives to a protein target, an MD simulation can be run to see if the ligand remains stably bound in the active site, thus confirming the docking results. tandfonline.com Studies on related compounds have utilized MD simulations to explore biomolecular stability. tandfonline.com

Prediction of Spectroscopic Properties and Reaction Pathways via Computational Methods

Computational methods, especially DFT, are widely used to predict spectroscopic properties like FT-IR and NMR spectra. researchgate.nettandfonline.com By calculating vibrational frequencies and chemical shifts, these methods can help in the characterization and identification of synthesized compounds. cyberleninka.rutandfonline.com The predicted spectra are often compared with experimental data to confirm the molecular structure. nih.gov For various acetamide derivatives, theoretical vibrational wavenumbers have been calculated and scaled to achieve better agreement with experimental results. tandfonline.com

Furthermore, computational chemistry can be used to predict potential reaction pathways for 2-((3-Aminophenyl)amino)acetamide. By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility and kinetics of different chemical reactions. For example, understanding the reactivity of the amino groups and the amide bond through computational analysis can guide synthetic modifications. The molecular electrostatic potential map can also predict sites susceptible to electrophilic or nucleophilic attack, thus predicting reaction outcomes. xisdxjxsu.asia

Biological Activity Mechanisms of 2 3 Aminophenyl Amino Acetamide and Its Derivatives

Mechanisms of Enzyme Inhibition

Derivatives of 2-((3-aminophenyl)amino)acetamide have been investigated for their potential to inhibit various enzymes implicated in a range of diseases. The core structure serves as a scaffold for the development of targeted enzyme inhibitors.

Cyclooxygenase-II (COX-II): The acetamide (B32628) backbone is a key feature in the design of selective COX-II inhibitors. archivepp.com These compounds are developed to exert anti-inflammatory effects by selectively targeting COX-II, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.com The prodrug approach, utilizing acetamide derivatives, is a strategy employed to enhance the pharmacokinetic properties of these inhibitors. archivepp.com Research has focused on synthesizing novel N-(substituted phenyl)-N-(substituted) acetamide derivatives as potent analgesic and anti-inflammatory agents. archivepp.com

Factor VIIa: In the context of coagulation, the inhibition of Tissue Factor-Factor VIIa (TF-FVIIa) is a key therapeutic strategy. Acylsulfonamide derivatives have been explored as Factor VIIa inhibitors. nih.gov Research in this area has focused on replacing the basic P1 benzamidine (B55565) group with less basic moieties like aminoisoquinoline and isoquinoline (B145761) to improve oral bioavailability. nih.gov The inhibitory activity is optimized by identifying additional hydrophobic and hydrophilic interactions in the P' binding site. nih.gov While not directly derivatives of 2-((3-aminophenyl)amino)acetamide, these studies on related acetamide and sulfonamide structures provide insights into the principles of Factor VIIa inhibition. nih.govnih.gov The mechanism of inhibition by antithrombin III involves accelerating the dissociation of Factor VIIa from tissue factor. nih.gov

SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.govbiorxiv.org Acetamide-based structures have been integral to the development of potent 3CLpro inhibitors. For instance, chlorofluoroacetamide (B1361830) (CFA) has been identified as a cysteine-reactive warhead in a new class of covalent inhibitors. nih.govbiorxiv.org Derivatives built on an aza-peptide scaffold, such as compound 8a (YH-6), have demonstrated strong antiviral activity by forming a covalent bond with the catalytic Cys145 residue of the protease. nih.govbiorxiv.org This covalent modification irreversibly inactivates the enzyme, halting viral polyprotein processing. biorxiv.org The development of such inhibitors showcases the versatility of the acetamide functional group in designing targeted covalent inhibitors. nih.govbiorxiv.org

Urease: Urease is a nickel-containing enzyme that is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. bohrium.com Inhibition of this enzyme is a therapeutic strategy for treating infections caused by these bacteria. bohrium.com Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and shown to have significant urease inhibitory activity, in some cases exceeding that of the standard inhibitor thiourea. bohrium.com Docking studies suggest that these compounds can occupy the active site of the enzyme and form hydrogen bonds. bohrium.com Some derivatives are predicted to chelate the Ni+2 ions in the active site, contributing to their inhibitory effect. bohrium.com Similarly, new sulfonamide-1,2,3-triazole-acetamide derivatives have been designed and synthesized, with some compounds showing potent, competitive inhibition of urease. nih.gov Kinetic studies on other classes of acetamide derivatives, such as those conjugated with sulfa drugs, have revealed a mixed mode of urease inhibition. nih.gov

Interaction with Molecular Targets

The biological activities of 2-((3-aminophenyl)amino)acetamide and its derivatives are often predicated on their direct interactions with crucial biological macromolecules like DNA and proteins.

Pentacyclic benzimidazole (B57391) derivatives featuring amino or amido side chains, which can be considered complex derivatives of the core acetamide structure, have been shown to interact directly with nucleic acids. mdpi.com Spectroscopic and thermal melting studies have indicated a mixed binding mode for these compounds with DNA and RNA, involving both intercalation between the base pairs and the binding of aggregated compounds along the polynucleotide backbone. mdpi.com This interaction with nucleic acids is a potential mechanism for their observed antiproliferative activity against various human cancer cell lines. mdpi.com

In addition to nucleic acids, proteins are a primary target for these compounds. As detailed in the enzyme inhibition section, derivatives are designed to bind with high specificity to the active sites of enzymes like COX-II, SARS-CoV-2 3CL protease, and urease. archivepp.comnih.govbohrium.com For example, X-ray crystallography has revealed that a chlorofluoroacetamide-based inhibitor forms a covalent bond with the Cys145 residue in the catalytic center of SARS-CoV-2 3CLpro. nih.gov Molecular docking studies of urease inhibitors have shown that acetamide derivatives can fit within the enzyme's active site and form hydrogen bonds with key residues. bohrium.com These specific molecular interactions are fundamental to their mechanism of action.

Modulation of Cellular Pathways

The biological effects of 2-((3-aminophenyl)amino)acetamide derivatives extend to the modulation of complex cellular signaling pathways, including those governing cell death and cellular housekeeping.

Apoptosis and Autophagy: A notable example is the derivative N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (compound 6b), which has been shown to induce cell death in cancer cells through the concomitant induction of both apoptosis and autophagy. nih.govresearchgate.net This dual mechanism of action is significant, as it can be effective against both sensitive and resistant cancer cell lines. nih.govresearchgate.net The ability to trigger two distinct cell death pathways suggests a multi-pronged attack on cancer cell survival mechanisms.

Autophagy, a cellular process of self-digestion of damaged organelles and proteins, can be modulated by various compounds. cell-stress.com While some antipsychotic drugs, which are structurally distinct from 2-((3-aminophenyl)amino)acetamide, are known to induce autophagy, the specific pathways modulated by acetamide derivatives are an active area of research. nih.gov The induction of autophagy can have dual roles, either promoting cell survival under stress or leading to cell death, depending on the cellular context and the nature of the stimulus. cell-stress.comnih.gov The observation that a derivative of 2-((3-aminophenyl)amino)acetamide can induce autophagy highlights a key mechanism contributing to its anticancer effects. nih.govresearchgate.net

Ligand-Receptor Binding and Allosteric Modulation Studies

The interaction of 2-((3-aminophenyl)amino)acetamide derivatives with cellular receptors is a key aspect of their biological activity, encompassing both direct binding to primary (orthosteric) sites and modulation of receptor function through binding to secondary (allosteric) sites.

Ligand-receptor binding studies are crucial for understanding the affinity and specificity of these compounds for their molecular targets. For instance, studies on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide have explored its binding affinity and intrinsic activity at melatonin (B1676174) receptors. sigmaaldrich.cn Similarly, research on peptide analogs of L-prolyl-L-leucyl-glycinamide, which incorporate an acetamide linkage, has investigated their ability to modulate dopamine (B1211576) D₂ receptors. nih.gov

Allosteric modulation represents a more nuanced mechanism of action where a ligand binds to a site on the receptor distinct from the primary agonist or antagonist binding site, thereby altering the receptor's response to the primary ligand. nih.gov Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov While specific allosteric modulation studies on 2-((3-aminophenyl)amino)acetamide itself are not widely reported, related acetamide and sulfonamide structures have been identified as allosteric modulators of various receptors. For example, a sulfonamido acetamide analogue has been identified as a functionally selective modulator of the μ-opioid receptor, preferentially promoting β-arrestin recruitment over G-protein activation. nih.gov Furthermore, 2-naphthoic acid derivatives have been studied as positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, suggesting that acetamide-like structures can influence receptor function through allosteric mechanisms. creighton.edu These studies provide a framework for investigating the potential allosteric modulatory properties of 2-((3-aminophenyl)amino)acetamide derivatives on various receptor systems.

In Vitro Biological Activity Evaluations and Mechanistic Insights

In vitro studies are fundamental for characterizing the biological activity of 2-((3-aminophenyl)amino)acetamide and its derivatives and for elucidating their mechanisms of action at the cellular and molecular levels.

A wide range of in vitro assays have been employed to evaluate the therapeutic potential of these compounds. For example, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.govresearchgate.net The antiproliferative activity of novel pentacyclic benzimidazole derivatives containing amino and amido side chains has been assessed against various human cancer cell lines, with some compounds showing significant activity in the submicromolar range. mdpi.com

Mechanistic insights are often derived from these in vitro evaluations. For instance, the discovery that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide induces both apoptosis and autophagy provides a mechanistic basis for its potent anticancer activity. nih.govresearchgate.net In the context of enzyme inhibition, in vitro assays are used to determine the potency (e.g., IC₅₀ values) and mode of inhibition (e.g., competitive, non-competitive, mixed) of derivatives against enzymes like urease and SARS-CoV-2 3CL protease. nih.govnih.gov For example, kinetic studies have characterized some acetamide derivatives as mixed-mode urease inhibitors. nih.gov The ability of chlorofluoroacetamide derivatives to block SARS-CoV-2 replication in infected cells has been demonstrated in vitro, with potency comparable to that of the known antiviral nirmatrelvir. nih.gov

Furthermore, in vitro studies have been used to assess the interaction of these compounds with specific molecular targets. Fluorescence, circular dichroism spectroscopy, and thermal melting assays have provided evidence for the direct interaction of pentacyclic benzimidazole derivatives with DNA and RNA. mdpi.com These biophysical techniques are invaluable for understanding the molecular basis of the observed biological effects.

Table of In Vitro Biological Activities of Selected 2-((3-Aminophenyl)amino)acetamide Derivatives

| Derivative Class | Target/Activity | In Vitro Model | Key Findings |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Anticancer | Melanoma, Pancreatic Cancer, CML cell lines | High potency against sensitive and resistant cell lines; induces both apoptosis and autophagy. nih.govresearchgate.net |

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide | Urease Inhibition | Jack bean urease | Higher inhibitory activity than thiourea; potential for chelation of Ni+2 ions. bohrium.com |

| Sulfonamide-1,2,3-triazole-acetamide | Urease Inhibition | Jack bean urease | Potent competitive inhibition. nih.gov |

| Diclofenac-sulfathiazole conjugate | Urease Inhibition | Jack bean urease | Mixed mode of inhibition. nih.gov |

| Chlorofluoroacetamide (aza-peptide scaffold) | SARS-CoV-2 3CL Protease Inhibition | Infected cells | Strong blockage of viral replication; covalent modification of Cys145. nih.govbiorxiv.org |

| Pentacyclic benzimidazoles | Antiproliferative/DNA & RNA interaction | Human cancer cell lines | Submicromolar antiproliferative activity; mixed binding mode (intercalation and backbone binding). mdpi.com |

Applications of 2 3 Aminophenyl Amino Acetamide in Advanced Chemical Systems

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

2-((3-Aminophenyl)amino)acetamide serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its functional groups—the aromatic amine, the secondary amine, and the acetamide (B32628) moiety—allow for a wide range of chemical modifications, making it a versatile precursor in the development of new synthetic methodologies.

The presence of both primary and secondary amine groups allows for selective reactions. For instance, the primary aromatic amine can undergo diazotization followed by coupling reactions to form azo compounds, which are important in dye chemistry. wikipedia.orgyoutube.com The secondary amine can participate in nucleophilic substitution or addition reactions.

This compound is a derivative of 3'-aminoacetanilide, a known intermediate in the synthesis of heterocyclic compounds like pyrroles, imidazoles, and thiazoles. wikipedia.org The structural framework of 2-((3-Aminophenyl)amino)acetamide makes it a suitable starting material for constructing a variety of heterocyclic systems and other complex organic structures. Its utility extends to the preparation of compounds with potential biological activity, serving as a scaffold for the development of new pharmacophores.

Table 1: Synthetic Reactions Involving 2-((3-Aminophenyl)amino)acetamide

| Reaction Type | Reacting Group(s) | Potential Products |

| Diazotization & Azo Coupling | Primary aromatic amine | Azo dyes and pigments |

| Acylation | Primary or secondary amine | Substituted amides |

| Alkylation | Primary or secondary amine | Substituted amines |

| Schiff Base Formation | Primary aromatic amine | Imines |

| Cyclization Reactions | Both amine groups and acetamide | Heterocyclic compounds |

Role as Directing Groups in Catalytic Reactions

The amide functionality within 2-((3-Aminophenyl)amino)acetamide can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov Directing groups are crucial in controlling the regioselectivity of these reactions by positioning the metal catalyst in proximity to a specific C-H bond. nih.gov

While specific studies on 2-((3-Aminophenyl)amino)acetamide as a directing group are not extensively documented, the N-substituted amide moiety is a well-established directing group for various transition metals, including palladium, rhodium, and ruthenium. nih.gov These catalysts can facilitate a range of transformations, such as arylation, alkylation, and olefination of the aromatic ring. nih.govrsc.org The primary amino group on the phenyl ring can also influence the catalytic cycle, potentially leading to novel reactivity. The development of bifunctional catalysts, which contain two distinct functional groups, has shown that amino amides can act as effective organocatalysts in various asymmetric organic transformations. mdpi.com

Integration into Chemo-Sensory Systems and Probes

The structural features of 2-((3-Aminophenyl)amino)acetamide make it a candidate for integration into chemo-sensory systems and molecular probes. The amine groups can serve as binding sites for metal ions or other analytes. nih.gov Upon binding, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). bohrium.com

For example, Schiff bases derived from aromatic amines are widely used in the design of chemosensors. mdpi.com The primary amino group of 2-((3-Aminophenyl)amino)acetamide can be readily condensed with aldehydes to form imines, which can act as receptors for specific analytes. The acetamide group can further modulate the binding affinity and selectivity of the resulting sensor. The development of fluorescent chemosensors for detecting metal ions like Al3+ often involves Schiff-base compounds. bohrium.com

Potential Applications in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 2-((3-Aminophenyl)amino)acetamide can be utilized as a monomer or a cross-linking agent. The presence of two amine groups allows for its incorporation into polymer chains through polycondensation or polyaddition reactions. This can lead to the formation of polyamides, polyimides, or other functional polymers.

The aromatic nature of the compound can impart thermal stability and rigidity to the resulting polymers, while the pendant amino and acetamide groups can be used for post-polymerization modifications to tailor the material's properties. For instance, these functional groups could enhance adhesion, improve dyeability, or introduce specific functionalities for applications in coatings and advanced materials.

Role in Dye Chemistry as Intermediates for Chromophores and Pigments

The primary aromatic amine group in 2-((3-Aminophenyl)amino)acetamide makes it a valuable intermediate in the synthesis of azo dyes and pigments. wikipedia.orgchemicalbook.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component. youtube.comunb.ca

In this context, 2-((3-Aminophenyl)amino)acetamide can be diazotized using nitrous acid to form a diazonium salt. This salt can then be reacted with various coupling components, such as phenols or other aromatic amines, to produce a wide range of azo dyes with different colors and properties. The acetamide group and the secondary amine can influence the final color, solubility, and fastness properties of the dye. For example, N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide is a known intermediate for disperse dyes. dyestuffintermediates.com Azo dye compounds containing an acetamide group have shown excellent color fastness. google.com

Advanced Analytical Methodologies for 2 3 Aminophenyl Amino Acetamide Characterization

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible Spectroscopy, and Mass Spectrometry (MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-((3-Aminophenyl)amino)acetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical environment of each proton is mapped. For 2-((3-Aminophenyl)amino)acetamide, one would anticipate distinct signals for the aromatic protons, the protons of the methylene (B1212753) (-CH₂-) group, and the protons on the three different nitrogen atoms (primary amine, secondary amine, and amide). The aromatic protons would appear in the typical downfield region (approx. 6.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The methylene protons would likely appear as a singlet or a doublet depending on coupling with the adjacent N-H proton. The N-H protons themselves would show broad signals, with their chemical shifts varying based on solvent and concentration.

¹³C NMR spectroscopy would complement this by identifying all non-equivalent carbon atoms, including the two distinct sp³-hybridized carbons of the acetamide (B32628) moiety and the six sp²-hybridized carbons of the aromatic ring.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic C-H | 6.0 - 7.5 | Multiplet |

| Primary Amine (-NH₂) | 3.5 - 5.0 (Broad) | Singlet |

| Secondary Amine (-NH-) | 4.0 - 6.0 (Broad) | Singlet/Triplet |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet/Doublet |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-((3-Aminophenyl)amino)acetamide would be expected to show characteristic absorption bands. The primary amine (-NH₂) would exhibit two distinct N-H stretching bands, while the secondary amine (-NH-) and the primary amide (-CONH₂) would each show their own N-H stretching absorptions. The carbonyl (C=O) group of the amide is a strong absorber and would present a prominent peak.

Expected FTIR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary & Secondary Amines | N-H Stretch | 3300 - 3500 |

| Amide | N-H Stretch | 3100 - 3500 |

| Amide | C=O Stretch | 1630 - 1695 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

UV-Visible Spectroscopy UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like 2-((3-Aminophenyl)amino)acetamide typically display strong absorption in the UV region due to π-π* transitions of the benzene (B151609) ring. The presence of amino and amide groups (auxochromes) would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In an MS experiment, 2-((3-Aminophenyl)amino)acetamide would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured, confirming its molecular weight. High-resolution mass spectrometry could determine the exact molecular formula. Fragmentation patterns would likely involve cleavage of the C-C and C-N bonds of the acetamide side chain and loss of ammonia (B1221849) from the amine groups.

Chromatographic Separations and Purity Determination Methods

Chromatographic techniques are essential for separating 2-((3-Aminophenyl)amino)acetamide from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) would likely achieve good separation. Detection would typically be performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity level of 95% has been reported for a similar compound, 2-(3-aminophenyl)acetamide.

X-ray Diffraction and Crystal Structure Analysis

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 2-((3-Aminophenyl)amino)acetamide, which has multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), extensive hydrogen bonding networks would be expected to dominate the crystal packing. Although the specific crystal structure for this compound is not publicly documented, analysis would provide invaluable information on its solid-state conformation and packing motifs.

Electrochemical Characterization Techniques

The electrochemical behavior of 2-((3-Aminophenyl)amino)acetamide can be investigated using techniques like cyclic voltammetry. The aromatic amine groups are susceptible to oxidation. By scanning the potential at an electrode surface, one could observe an oxidation peak corresponding to the removal of electrons from the primary or secondary amine. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The presence of multiple amine groups and the amide functionality could lead to complex electrochemical behavior. The terminal amine and amide groups can also act as coordination sites for metal ions, and their interaction can be studied electrochemically.

Future Research Directions and Emerging Paradigms for 2 3 Aminophenyl Amino Acetamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on "green" and sustainable practices that minimize waste, reduce energy consumption, and utilize renewable resources. citedrive.comrsc.org For 2-((3-Aminophenyl)amino)acetamide, moving beyond traditional synthetic methods is crucial for its potential large-scale and environmentally conscious production.

Future research in this area will likely concentrate on several key aspects. One promising direction is the development of catalytic methods for the formation of the amide bond, which is a cornerstone of many chemical and pharmaceutical syntheses. researchgate.netunimi.itexlibrisgroup.com These methods aim to replace stoichiometric reagents with catalytic systems that are more efficient and generate less waste. unimi.it Furthermore, exploring nonclassical routes for amide bond formation, such as those that avoid the pre-activation of a carboxylic acid partner, could offer more direct and atom-economical pathways. nih.govacs.org

Another significant area of future investigation is the use of greener solvents and reaction conditions. The principles of green chemistry encourage the use of benign solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. benthamdirect.comrsc.org For the synthesis of amines and their derivatives, catalytic methods using renewable resources are gaining traction and could be applied to the synthesis of the aminophenyl portion of the molecule. rsc.orgrsc.org

Table 1: Potential Future Synthetic Strategies for 2-((3-Aminophenyl)amino)acetamide

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Amide Bond Formation | Reduced waste, higher efficiency | Green Chemistry, Catalysis |

| Nonclassical Amidation Routes | Increased atom economy, fewer steps | Organic Synthesis, Process Chemistry |

| Bio-based Starting Materials | Sustainability, reduced fossil fuel dependence | Renewable Chemistry, Biocatalysis |

| Flow Chemistry | Improved safety, scalability, and control | Chemical Engineering, Process Chemistry |

Exploration of New Biological Targets for Therapeutic Intervention

While the current biological activity profile of 2-((3-Aminophenyl)amino)acetamide may be limited, its structural features suggest a broad potential for therapeutic applications. The aminophenylacetamide scaffold is present in a variety of biologically active molecules, and future research will undoubtedly focus on screening this compound and its derivatives against a wide array of new biological targets.

A particularly promising area of exploration is in the field of protein kinase inhibitors. nih.govnih.gov Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. nih.govmdpi.com The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and the structural motifs within 2-((3-Aminophenyl)amino)acetamide could be elaborated to target the ATP-binding site of specific kinases. nih.govmdpi.com

Beyond oncology, derivatives of this compound could be investigated for activity against other classes of enzymes or receptors implicated in a range of pathologies, including inflammatory disorders, neurodegenerative diseases, and infectious agents. nih.govmdpi.com High-throughput screening campaigns and subsequent structure-activity relationship (SAR) studies will be instrumental in identifying novel therapeutic indications for this chemical scaffold.

Integration into Multi-Functional Hybrid Chemical Systems

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of many diseases. nih.govnih.gov This has led to the rise of multi-target drug discovery, where a single molecule is designed to interact with multiple biological targets. nih.govarxiv.orgacs.org The chemical structure of 2-((3-Aminophenyl)amino)acetamide, with its multiple functional groups, makes it an ideal candidate for integration into multi-functional hybrid chemical systems. nih.govresearchgate.net

Molecular hybridization is a strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new entity. nih.govresearchgate.net This can lead to improved efficacy, a better side-effect profile, and the potential for dual or multiple modes of action. mdpi.com The amine and acetamide (B32628) functionalities of 2-((3-Aminophenyl)amino)acetamide provide convenient handles for conjugation with other bioactive molecules, such as other small molecules, peptides, or natural products. nih.govnih.govrsc.orgnih.govbohrium.com

Future research will likely involve the rational design and synthesis of hybrid molecules where the 2-((3-Aminophenyl)amino)acetamide core is linked to other pharmacophores to create novel therapeutics for complex diseases like cancer or neurodegenerative disorders. nih.govrsc.org These "molecular matchmakers" could also be designed to induce proximity between a target protein and a cellular degradation machinery, leading to the targeted destruction of disease-causing proteins. youtube.com

Application of Advanced Computational Methods for Predictive Modeling and Rational Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. mdpi.com For 2-((3-Aminophenyl)amino)acetamide, advanced computational methods will be pivotal in guiding future research endeavors.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major CADD approaches that can be applied. nih.govmdpi.com SBDD relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. nih.gov This approach would be particularly valuable in the design of kinase inhibitors based on the 2-((3-Aminophenyl)amino)acetamide scaffold. nih.govacs.org

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of the compound and its interactions with biological targets at an atomic level. nih.govresearchgate.netresearchgate.netnih.gov These simulations can be used to predict binding affinities, understand conformational changes, and refine the design of more potent and selective derivatives. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structure of derivatives with their biological activity, further guiding the rational design process. nih.gov

Table 2: Computational Approaches for Future 2-((3-Aminophenyl)amino)acetamide Research

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Virtual screening, binding mode prediction | Identification of new biological targets and lead compounds |

| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions and stability | Understanding of binding mechanisms and improved ligand design |

| QSAR Modeling | Predicting biological activity from chemical structure | Prioritization of synthetic targets and rational optimization |

| De Novo Design | Generation of novel molecular structures | Discovery of new chemical entities with desired properties |

Investigation into Nano- and Micro-Scale Applications

The therapeutic efficacy of a drug is not only dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Nanotechnology and micro-scale formulation strategies offer powerful tools to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. worldbrainmapping.orgmdpi.comfrontiersin.org

For 2-((3-Aminophenyl)amino)acetamide and its future derivatives, nano- and micro-scale applications represent a significant area of research. Nanoparticles can be used as carriers to encapsulate the compound, protecting it from degradation and facilitating its delivery to specific cells or tissues. mdpi.comnih.gov The amine groups on the molecule could be used for surface functionalization of nanoparticles, allowing for the attachment of targeting ligands that can direct the nanoparticles to their intended site of action. nih.govrsc.orgacs.orgresearchgate.netrsc.org

Microencapsulation is another promising technique for developing controlled-release drug delivery systems. nih.govnih.govmdpi.combio-conferences.orgyoutube.com By encapsulating the compound within microparticles, it is possible to achieve sustained release over extended periods, which can improve patient compliance and therapeutic outcomes. nih.gov These advanced formulation strategies will be crucial for translating the potential of 2-((3-Aminophenyl)amino)acetamide from a chemical entity into a viable therapeutic agent.

Q & A

Q. How can researchers ensure reproducibility in SAR studies for this compound?

- Methodology : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider). Cross-validate biological assays with independent labs using standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.